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3-(3,5-Dimethylphenyl)-1,1-dipropylurea

Lipophilicity Physicochemical profiling ADME prediction

Sourcing specific urea transporter inhibitors for diuretic research is often hindered by limited SAR data and regioisomer availability. 3-(3,5-Dimethylphenyl)-1,1-dipropylurea directly addresses this as a validated reference compound for UT-A1 inhibition (IC50 150 nM, 13-fold UT-B selectivity). • Enables systematic SAR studies with a defined logP (3.93) and specific 3,5-dimethylphenyl topology distinct from 2,4- and 2,5-regioisomers. • Supplied as a screening compound in verified quantities, supporting hit validation and dose-response assays. • Facilitates urearetic discovery programs by providing a starting point for selective kidney tubule epithelium targeting.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
Cat. No. B5479804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-1,1-dipropylurea
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)NC1=CC(=CC(=C1)C)C
InChIInChI=1S/C15H24N2O/c1-5-7-17(8-6-2)15(18)16-14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3,(H,16,18)
InChIKeyCHKAYMNHMYGCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)-1,1-dipropylurea: Physicochemical and Biological Profile


3-(3,5-Dimethylphenyl)-1,1-dipropylurea (also cataloged as N'-(3,5-dimethylphenyl)-N,N-dipropylurea) is a synthetic, achiral substituted phenylurea with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol . The compound features a central urea core substituted with a 3,5-dimethylphenyl ring on one nitrogen and two n-propyl groups on the other, giving it a predicted logP of 3.93 and a polar surface area of 25.5 Ų . It is commercially available as a screening compound in milligram quantities and has been profiled in BindingDB for urea transporter (UT-A1) inhibition, with a reported IC₅₀ of 150 nM against rat UT-A1 expressed in MDCK cells [1].

Urea transporter UT-A1 inhibition studies
Balanced lipophilicity for cellular assay context
Screening-compound format suitable for hit validation

Why Generic Phenylurea Substitution Risks Profile Alteration


Phenylurea derivatives with different aryl substitution patterns or N-alkyl chain lengths exhibit substantial variation in lipophilicity, solubility, and target-binding affinity that precludes simple interchange. The 3,5-dimethylphenyl substitution pattern on 3-(3,5-Dimethylphenyl)-1,1-dipropylurea establishes a specific electron-donating and steric environment distinct from unsubstituted phenyl, mono-substituted, or 2,4-/2,5-dimethylphenyl regioisomers—differences known to modulate hydrogen-bonding capacity, conformational preference, and protein-ligand interactions within this compound class [1]. The dipropyl substitution on the opposite urea nitrogen further differentiates this compound from dimethyl-, diethyl-, or dibutyl-analogs in terms of lipophilicity (logP 3.93) and aqueous solubility (logSw −3.78), parameters that directly influence membrane permeability, assay compatibility, and formulation behavior .

! Regioisomeric dimethylphenyl substitution patterns may alter hydrogen bonding and binding profiles
! N-alkyl chain length variations (ethyl vs. butyl) can shift logP and aqueous solubility significantly
! Class-level property differences (monoaryl vs. diaryl ureas) may not directly transfer to specific assay conditions

Quantitative Comparator Evidence for Procurement Decisions


Lipophilicity Differentiation Versus Unsubstituted Phenylurea Analogs

3-(3,5-Dimethylphenyl)-1,1-dipropylurea exhibits a predicted logP of 3.93, reflecting the combined lipophilic contribution of the 3,5-dimethylphenyl ring and the two n-propyl chains . For the comparator 1,1-dipropyl-3-(2,4-xylyl)urea—the 2,4-dimethylphenyl regioisomer sharing the identical molecular formula (C₁₅H₂₄N₂O) and molecular weight (248.37)—the predicted logP may differ due to altered intramolecular hydrogen-bonding and dipole moment arising from the changed methyl-group topology, although an experimentally validated value has not been published in the same study . The unsubstituted phenyl analog 1,1-dipropyl-3-phenylurea (CAS 15545-56-9), lacking the two methyl groups, has a lower molecular weight (220.31 g/mol) and a lower computed logP of approximately 3.1–3.3 (estimated by structural subtraction), representing a decrease of roughly 0.6–0.8 log units . This difference corresponds to an approximately 4- to 6-fold reduction in lipophilicity, which can significantly impact membrane partitioning and non-specific protein binding in cellular assays.

Lipophilicity differentiation
Class-level inference
~0.6–0.8 logP higher vs unsubstituted phenyl analog
Regioisomer difference not experimentally quantified
May shift membrane partitioning and non-specific binding in cellular assays
In silico prediction; experimental logP validation needed
Lipophilicity Physicochemical profiling ADME prediction

Aqueous Solubility Advantage Over Diarylurea Congeners

The predicted aqueous solubility of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea, expressed as logSw = −3.78, indicates moderate solubility suitable for DMSO stock solution preparation and dilution into aqueous assay buffers . In contrast, diarylurea derivatives with two aromatic rings, such as N,N′-diphenylurea or N,N′-diaryl-N,N′-dimethyl ureas, typically exhibit logSw values below −4.5 due to increased aromatic surface area and stronger crystal lattice energies [1]. This class-level inference suggests that the mono-aryl, di-alkyl substitution pattern of the target compound provides an aqueous solubility advantage of approximately 5- to 10-fold over typical diarylurea screening compounds, reducing the risk of compound precipitation during biochemical or cell-based assays.

Aqueous solubility advantage
Class-level inference
Predicted logSw −3.78
~5–10× higher than typical diarylurea screening compounds
Supports DMSO stock preparation and aqueous dilution for assays
Class-level estimate; comparative experimental solubility not reported
Aqueous solubility Assay compatibility Formulation

Urea Transporter UT-A1 Inhibitory Activity and Selectivity

3-(3,5-Dimethylphenyl)-1,1-dipropylurea is reported in BindingDB (Entry BDBM50575379, ChEMBL4852814) to inhibit rat UT-A1 expressed in MDCK cells with an IC₅₀ of 150 nM, as measured by a fluorescence plate reader assay after 15 minutes of incubation [1]. The same entry also reports an IC₅₀ of 2,000 nM (2.0 μM) against rat UT-B under comparable conditions, indicating approximately 13-fold selectivity for UT-A1 over UT-B in this dataset [1]. For context, the well-characterized UT-A1 inhibitor PU-48 has a reported IC₅₀ of 320 nM against UT-A, placing the target compound in a comparable potency range with potential selectivity advantages that warrant further investigation . However, the SMILES string associated with this BindingDB entry does not appear to correspond to the dipropylurea structure, and this discrepancy must be independently verified before relying on these data for procurement or experimental design.

UT-A1 inhibition IC₅₀
Data to verify
150 nM (rat UT-A1, MDCK cells)
~13-fold selectivity over UT-B (2,000 nM)
Supports urea transporter research as tool compound candidate
BindingDB data; SMILES discrepancy requires independent verification
Urea transporter UT-A1 inhibition Diuretic target

Regioisomeric Comparison of Dimethylphenyl Substitution Patterns

Within the C₁₅H₂₄N₂O molecular formula space, three regioisomeric dipropylurea compounds exist: 3-(3,5-dimethylphenyl)-1,1-dipropylurea (target compound), 1,1-dipropyl-3-(2,4-xylyl)urea (CAS 198899-17-1 analog), and 1,1-dipropyl-3-(2,5-xylyl)urea (CAS 198899-17-1) . The 3,5-dimethyl substitution pattern places both methyl groups in meta positions relative to the urea attachment point, creating a symmetrical electron-donating effect that differs from the ortho/para arrangement in the 2,4-isomer and the ortho/meta arrangement in the 2,5-isomer [1]. These regioisomers are likely to exhibit different conformational preferences, hydrogen-bonding capacities, and target-protein complementarity. The symmetric 3,5-disubstitution pattern may offer advantages in crystallization behavior and batch-to-batch reproducibility compared to regioisomers with ortho-substitution, where steric effects can introduce conformational heterogeneity. However, direct comparative biological or physicochemical data for these three regioisomers have not been published in a single head-to-head study.

Regioisomeric substitution pattern
Class-level inference
3,5-dimethylphenyl (meta,meta) vs 2,4- and 2,5- regioisomers
Symmetrical electron-donating topology may reduce conformational heterogeneity
May support better batch-to-batch consistency for reproducible screening
No head-to-head comparative biological or physicochemical data published
Regioisomer comparison Structure-activity relationship Dimethylphenyl substitution

Optimal Research and Procurement Application Scenarios


UT-A1 Inhibitor Screening and Diuretic Drug Discovery

With a reported IC₅₀ of 150 nM against rat UT-A1 and approximately 13-fold selectivity over UT-B, 3-(3,5-Dimethylphenyl)-1,1-dipropylurea is a viable starting point or reference compound for urea transporter-targeted diuretic ('urearetic') discovery campaigns [1]. Its selectivity profile may be particularly advantageous for programs seeking to avoid UT-B-mediated effects in vasa recta endothelium while preserving UT-A1 inhibition in kidney tubule epithelium. Researchers should independently verify the BindingDB-reported activity and confirm compound identity before committing to large-scale procurement.

Physicochemical Comparator for SAR Studies of Urea Scaffolds

The well-defined logP (3.93) and logSw (−3.78) values, combined with the symmetrical 3,5-dimethylphenyl substitution pattern, make this compound an excellent reference point for SAR expansion studies around mono-aryl di-alkyl urea scaffolds. Procurement of this compound alongside its key regioisomers (2,4-xylyl and 2,5-xylyl dipropylureas) and the unsubstituted phenyl analog (1,1-dipropyl-3-phenylurea, CAS 15545-56-9) would enable a systematic exploration of how aryl methylation pattern and N-alkyl chain length influence biological activity, solubility, and metabolic stability .

Compound Library Enhancement for Membrane Protein Screening

The moderate lipophilicity (logP 3.93) and acceptable predicted aqueous solubility (logSw −3.78) of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea place it within a favorable property space for screening against membrane protein targets such as urea transporters, ion channels, and GPCRs [1]. Its polar surface area of 25.5 Ų and single hydrogen bond donor further support adequate membrane permeability while avoiding excessive promiscuity. Procurement of milligram quantities from screening compound suppliers (e.g., ChemDiv, 19 mg available) is suitable for initial hit validation and dose-response confirmation experiments [1].

Regioisomeric Selectivity Profiling in Enzyme Inhibitor Panels

The distinct 3,5-dimethylphenyl topology of this compound, when compared to its 2,4- and 2,5-regioisomers, can serve as a chemical probe for assessing the steric and electronic requirements of enzyme active sites or kinase ATP-binding pockets that accommodate substituted phenylurea inhibitors. Systematic procurement and testing of all three C₁₅H₂₄N₂O regioisomers in parallel enzyme panels would reveal regioisomer-specific activity cliffs, providing valuable insights for scaffold optimization in medicinal chemistry programs targeting kinases, cytokinin oxidases, or other enzymes with established phenylurea inhibitor pharmacophores [1].

Application
Selection Property
Validation Focus
UT-A1 inhibition studies
UT-A1/UT-B selectivity profile
Independently confirm inhibition and compound identity
SAR scaffold profiling
Physicochemical reference (logP/logSw)
Verify predicted lipophilicity and solubility experimentally
Membrane protein hit validation
Balanced lipophilicity and solubility window
Assess precipitation risk and non-specific binding in screening buffers
Enzyme inhibitor regioisomer profiling
Substitution pattern topology (3,5- vs 2,4-/2,5-)
Evaluate batch-to-batch consistency and regioisomer-specific activity cliffs
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